molecular formula C22H29N3O4S B2796408 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878058-89-0

1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2796408
CAS No.: 878058-89-0
M. Wt: 431.55
InChI Key: HEGNPDYUJFJVQU-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications

Memory and Learning Enhancement

Compounds with structural features similar to the specified chemical have been explored for their potential in improving cognitive functions. For instance, derivatives of 4-methylpiperidine have been studied for their effects on learning and memory reconstruction dysfunction in animal models. These studies suggest potential therapeutic applications for cognitive impairments or enhancing cognitive performance (Zhang Hong-ying, 2012).

Antibacterial Activity

Another area of interest is the antimicrobial potential of compounds incorporating piperidine and sulfonamide groups. Research into 1,3,4-oxadiazole derivatives with sulfamoyl and piperidine functionalities indicates valuable antibacterial activities, suggesting these compounds could be developed into new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Neuroprotective Agents

Derivatives containing indole and piperidine moieties have also been explored for their neuroprotective properties. Certain compounds were identified as highly potent ligands for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, demonstrating antioxidant properties in addition to their receptor affinity. This suggests their potential as dual-effective neuroprotective agents, particularly relevant in the context of treating neurodegenerative diseases (M. R. Buemi et al., 2013).

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-8-12-24(13-9-17)21(26)15-25-14-20(18-6-2-3-7-19(18)25)30(28,29)16-22(27)23-10-4-5-11-23/h2-3,6-7,14,17H,4-5,8-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGNPDYUJFJVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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